molecular formula C15H15LiN4O4 B2818055 Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate CAS No. 2344679-56-5

Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate

Cat. No.: B2818055
CAS No.: 2344679-56-5
M. Wt: 322.25
InChI Key: RGWQYRMIVHRCJN-UHFFFAOYSA-M
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Description

Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate is a complex organic compound that features a unique combination of lithium, pyrrolo[2,1-c][1,2,4]triazole, and phenylmethoxycarbonylaminomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate typically involves multiple steps:

    Formation of the Pyrrolo[2,1-c][1,2,4]triazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,1-c][1,2,4]triazole ring system.

    Introduction of the Phenylmethoxycarbonylaminomethyl Group:

    Lithium Salt Formation: The final step involves the lithiation of the carboxylate group, typically using lithium hydroxide or lithium carbonate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxycarbonylaminomethyl group, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can target the triazole ring or the phenylmethoxycarbonyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with metal ions or active sites in proteins, modulating their activity. The lithium ion can influence neurotransmitter release and signal transduction pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Lithium;3-(phenylmethoxycarbonylaminomethyl)-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate: Similar structure but with a different position of the carboxylate group.

    Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate: Similar structure but with a different position of the carboxylate group.

    Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.

Uniqueness

The uniqueness of Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the lithium ion also adds to its uniqueness, providing additional pathways for interaction with biological systems.

Properties

IUPAC Name

lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4.Li/c20-14(21)11-6-12-17-18-13(19(12)8-11)7-16-15(22)23-9-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,16,22)(H,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWQYRMIVHRCJN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C(CN2C1=NN=C2CNC(=O)OCC3=CC=CC=C3)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15LiN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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